

The Synthetic Lipopeptide Pam2CSK4: A Technical Guide to its Discovery, Characterization, and Application

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Compound of Interest

Compound Name: Pam2csk4

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Introduction

Pam2CSK4, or S-[2,3-bis(palmitoyloxy)propyl]cysteine-serine-lysine-lysine-lysine-lysine, is a synthetic diacylated lipopeptide that has emerged as a critical tool in the field of immunology and drug development.[1][2] It mimics the acylated N-terminus of bacterial lipoproteins, serving as a potent and specific agonist for the Toll-like Receptor 2 and 6 (TLR2/TLR6) heterodimer.[1][3] This recognition triggers a cascade of intracellular signaling events, leading to the activation of the innate immune system and subsequent adaptive immune responses.[1] Its well-defined chemical structure, high potency, and commercial availability have made it an invaluable asset for investigating TLR2 signaling, characterizing immune responses, and developing novel vaccine adjuvants and immunomodulatory therapeutics.[4][5]

Discovery and Synthesis

The discovery of **Pam2CSK4** is rooted in the study of bacterial lipoproteins, which are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). Researchers sought to create synthetic analogs to precisely delineate the structural components responsible for immune activation. **Pam2CSK4** was developed as a synthetic mimic of diacylated lipoproteins found in bacteria and mycoplasma.[1][6]

The chemical synthesis of **Pam2CSK4** is a complex, multi-step process. A convergent synthetic approach is typically employed, which involves the separate synthesis of key building blocks

that are later combined.^{[4][7]} This strategy involves:

- Synthesis of the Diacylated Glyceryl-Cysteine Core (Pam2C): The S-glyceryl-cysteine backbone is synthesized and then acylated with two palmitic acid chains.
- Synthesis of the Peptide Moiety (SK4): The tetra-lysine serine peptide (Ser-Lys-Lys-Lys-Lys) is synthesized using solid-phase or solution-phase peptide synthesis techniques, with appropriate protecting groups for the amino acid side chains.
- Coupling and Deprotection: The Pam2C core is then chemically coupled to the N-terminus of the SK4 peptide. A final deprotection step removes the protecting groups to yield the final, biologically active **Pam2CSK4** molecule.^{[4][7]} This scalable synthesis allows for the production of a highly pure and potent TLR2/TLR6 agonist, avoiding contaminants from biological sources.^[4]

Physicochemical Properties

The defined chemical nature of **Pam2CSK4** allows for precise characterization. Its properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	(2S)-6-amino-2-[[[(2S)-6-amino-2-[[[(2S)-6-amino-2-[[[(2S)-2-[[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid	[2]
CAS Number	868247-72-7	[1]
Molecular Formula	C65H126N10O12S	[1][8]
Molecular Weight	1271.85 g/mol	[1]
Purity	Typically ≥98%	[8]
Appearance	Solid	[8]
Solubility	Soluble in water (1 mg/ml) and 0.25% Acetic Acid (1 mg/ml)	[1][8]
Working Concentration	1 pg/ml - 10 ng/ml for in vitro cell activation	[1]

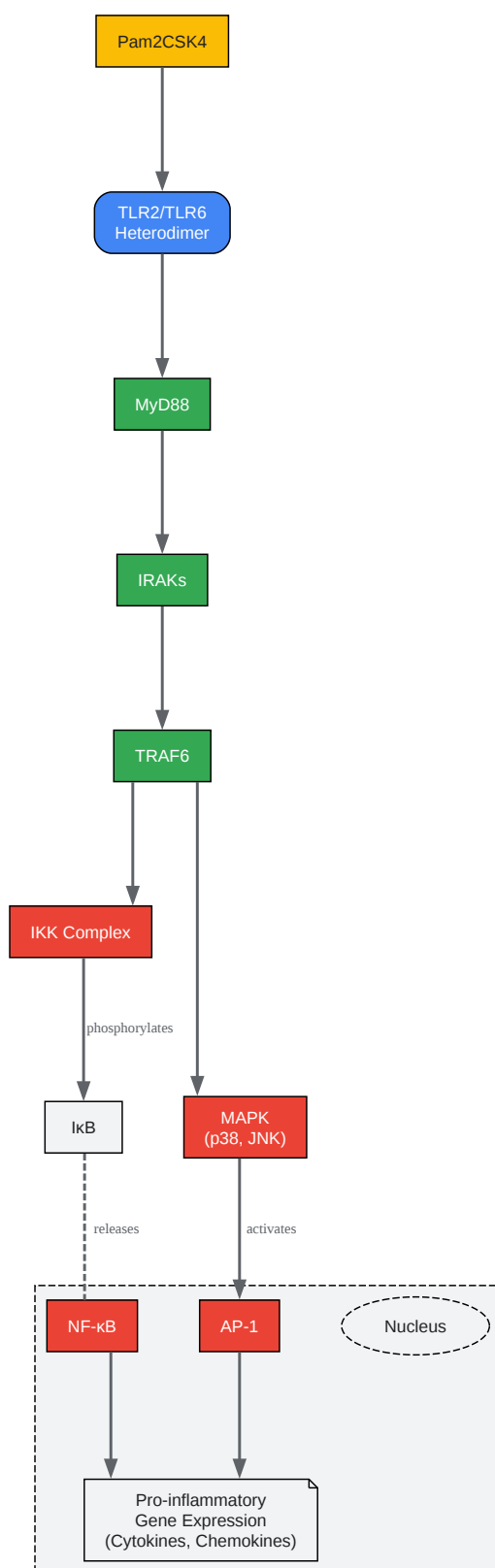
Mechanism of Action and Signaling Pathway

Pam2CSK4 exerts its biological effects by engaging the TLR2/TLR6 heterodimer expressed on the surface of various immune cells, including macrophages, dendritic cells, and monocytes.[1][3]

The signaling cascade is initiated as follows:

- **Ligand Recognition:** The two lipid chains of **Pam2CSK4** are inserted into a hydrophobic pocket formed by the extracellular domains of TLR2 and TLR6, inducing a conformational change that brings their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity.[1]

- **Adaptor Protein Recruitment:** The juxtaposition of the TIR domains facilitates the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[1][9]
- **Signal Transduction:** MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6).
- **Activation of Transcription Factors:** The activated signaling complex ultimately leads to the activation of two major pathways:
 - **NF-κB Pathway:** Activation of the IκB kinase (IKK) complex results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees the transcription factor Nuclear Factor-kappa B (NF-κB) to translocate to the nucleus.[1][9]
 - **MAPK Pathway:** Mitogen-activated protein kinases (MAPKs) such as p38 and JNK are also activated, leading to the activation of the transcription factor Activator Protein-1 (AP-1).[9][10]
- **Gene Expression:** In the nucleus, NF-κB and AP-1 bind to promoter regions of target genes, driving the transcription and subsequent production of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., MCP-1, CXCL8), and co-stimulatory molecules.[1][4][9]



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Pam2CSK4-induced TLR2/TLR6 signaling pathway.

Biological Activities and Immunological Profile

Pam2CSK4 is a potent immune modulator with a broad spectrum of activities. Its primary function is the induction of a pro-inflammatory response, which is crucial for pathogen clearance and the initiation of adaptive immunity.

Biological Activity	Description	Key Induced Molecules	Cell Types Affected	Reference(s)
Macrophage/Monocyte Activation	Induces potent activation, leading to phagocytosis and production of inflammatory mediators.	TNF- α , IL-6, IL-1 β , iNOS, NO	Macrophages, Monocytes	[11] [12]
Dendritic Cell (DC) Maturation	Promotes DC maturation, characterized by upregulation of co-stimulatory molecules and cytokine production, enhancing their ability to prime T cells.	CD86, MHC Class II, IL-12	Dendritic Cells	[13]
Platelet Activation	Triggers platelet aggregation, granule secretion, and adhesion to endothelial cells in a TLR2/NF- κ B-dependent manner.	P-selectin (CD62P)	Platelets	[3] [9] [14]
Vaccine Adjuvancy	Enhances antigen-specific immune responses when co-administered with a vaccine	IgG1, IgG2a, IL-4, IL-5, IL-13, IFN- γ	B cells, T cells (Th1/Th2)	[5] [15] [16]

antigen. The type of response can vary.

Chemokine Induction	Stimulates the production of various chemokines, leading to the recruitment of immune cells to the site of inflammation.		
	MCP-1, CXCL8 (IL-8), CCL5 (RANTES)	Various immune and epithelial cells	[4]

Notably, the role of **Pam2CSK4** as a vaccine adjuvant can be context-dependent. In some models, such as with certain parasitic and SARS-CoV-2 nanoparticle vaccines, it drives a robust Th1-biased or Th2-polarized immune response, respectively, highlighting its versatility. [5][15][16]

Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of **Pam2CSK4**. Below are methodologies for key experiments cited in the literature.

In Vitro TLR2/TLR6 Activation Assay using Reporter Cells

This protocol uses HEK-Blue™ TLR2 cells, which are engineered to express TLR2, TLR6, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

- Objective: To quantify the TLR2/TLR6 agonistic activity of **Pam2CSK4**.
- Methodology:
 - Cell Culture: Culture HEK-Blue™ TLR2 cells according to the manufacturer's instructions (e.g., in DMEM with 10% FBS, Pen-Strep, and selective antibiotics).

- Cell Plating: Seed cells in a 96-well plate at a density of $\sim 5 \times 10^4$ cells/well and incubate for 24 hours.
- Stimulation: Prepare serial dilutions of **Pam2CSK4** (e.g., from 10 ng/mL to 1 pg/mL) in fresh cell culture medium. Add the diluted **Pam2CSK4** to the respective wells. Include a negative control (medium alone).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection:
 - Transfer a small aliquot of the cell supernatant to a new 96-well plate.
 - Add a SEAP detection reagent (e.g., QUANTI-Blue™).
 - Incubate at 37°C for 1-3 hours.
 - Measure the optical density (OD) at 620-650 nm using a spectrophotometer.
- Analysis: The OD is directly proportional to the NF-κB activation. Plot the OD values against the **Pam2CSK4** concentration to determine the EC₅₀.[\[1\]](#)

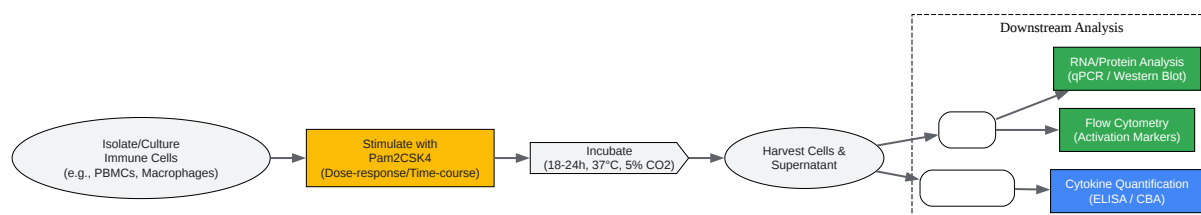
Cytokine Production Assay in Human PBMCs

- Objective: To measure the cytokine profile induced by **Pam2CSK4** in primary human immune cells.
- Methodology:
 - PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 24-well plate at a density of 1×10^6 cells/mL.
 - Stimulation: Treat the cells with **Pam2CSK4** at a final concentration of 10-100 ng/mL. Include an unstimulated control.

- Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
- Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-6, TNF- α , IL-10) in the supernatant using a multiplex bead array or individual Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's protocols.[6][17]

Platelet Adhesion Assay under Static Conditions

- Objective: To evaluate the effect of **Pam2CSK4** on platelet adhesion to a biological surface.
- Methodology:
 - Surface Coating: Coat glass coverslips with soluble collagen (50 $\mu\text{g/mL}$) for 1 hour at room temperature. Block with denatured BSA (5 mg/mL) for 1 hour.[9]
 - Platelet Preparation: Isolate human platelets from whole blood by centrifugation and resuspend in an appropriate buffer.
 - Stimulation: Treat the platelet suspension (e.g., 2×10^8 cells/mL) with **Pam2CSK4** (10 $\mu\text{g/mL}$) or a vehicle control.
 - Adhesion: Add the treated platelets to the collagen-coated coverslips and incubate for 45 minutes at 37°C.
 - Washing and Fixation: Gently wash the coverslips three times with PBS to remove non-adherent platelets. Fix the remaining platelets with 4% paraformaldehyde for 15 minutes.
 - Visualization and Quantification: Image the coverslips using phase-contrast or fluorescence microscopy (if platelets are labeled). Quantify the number of adherent platelets per field of view using image analysis software.[9]



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Workflow for in vitro analysis of **Pam2CSK4** activity.

Conclusion

Pam2CSK4 is a cornerstone synthetic lipopeptide for immunological research. Its discovery provided a chemically defined tool to dissect the intricacies of TLR2/TLR6 signaling, moving beyond the use of heterogeneous bacterial lysates. The characterization of its potent pro-inflammatory and adjuvant activities has established it as a valuable candidate for the development of next-generation vaccines and immunotherapies. The detailed understanding of its mechanism of action, combined with standardized experimental protocols, allows researchers, scientists, and drug development professionals to effectively harness its capabilities to explore innate immunity and design novel therapeutic interventions.

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